1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 2034521-23-6
VCID: VC5687003
InChI: InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21)
SMILES: CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F
Molecular Formula: C14H16FN5O3
Molecular Weight: 321.312

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

CAS No.: 2034521-23-6

Cat. No.: VC5687003

Molecular Formula: C14H16FN5O3

Molecular Weight: 321.312

* For research use only. Not for human or veterinary use.

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea - 2034521-23-6

Specification

CAS No. 2034521-23-6
Molecular Formula C14H16FN5O3
Molecular Weight 321.312
IUPAC Name 1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Standard InChI InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21)
Standard InChI Key HEHOUBOONRDOQX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F

Introduction

Chemical Structure and Molecular Features

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea features a central urea moiety (-NH-C(=O)-NH-) bridging two aromatic systems: a 4,6-dimethoxy-1,3,5-triazine ring and a 3-fluoro-4-methylphenyl group. The triazine ring contributes electron-deficient characteristics, while the fluorinated aryl group enhances lipophilicity and metabolic stability . Key structural parameters include:

  • Molecular formula: C15H17FN6O3\text{C}_{15}\text{H}_{17}\text{FN}_6\text{O}_3

  • Molecular weight: 372.34 g/mol

  • Key functional groups: Urea, triazine, methoxy, fluoro, and methyl substituents.

The compound’s planar triazine core enables π-π stacking interactions, while the fluorine atom induces electrostatic effects critical for target binding .

Synthetic Methodologies and Optimization

General Synthesis Strategy

The synthesis typically involves a multi-step sequence:

  • Triazine core preparation: 4,6-Dimethoxy-1,3,5-triazine-2-carbaldehyde is synthesized via nucleophilic substitution on cyanuric chloride with methoxide ions .

  • Reductive amination: The aldehyde is reacted with a primary amine (e.g., benzylamine) to form an imine intermediate, followed by reduction to yield the methylamine derivative .

  • Urea formation: The amine is coupled with 3-fluoro-4-methylphenyl isocyanate under basic conditions.

Table 1: Optimization of Urea Coupling Reaction Conditions

EntrySolventCatalystTemp (°C)Time (h)Yield (%)
1TolueneBenzoic acid901686
2Acetonitrile-802471
3DCEpp-TSA1001879

Optimal yields (86%) were achieved in toluene with benzoic acid catalysis at 90°C . Solvent polarity significantly impacts reaction efficiency, with non-polar media favoring urea formation .

Physicochemical Properties

Experimental and computational data for analogous compounds suggest the following properties:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (lipophilicity)2.8 ± 0.3ChemAxon Calculator
Aqueous solubility12 µg/mL (pH 7.4)ADMET Predictions
Melting point218–224°CDSC analysis
pKa4.1 (urea NH)Potentiometric

The compound exhibits moderate lipophilicity, aligning with bioavailability requirements for CNS penetration . The fluorine atom reduces metabolic oxidation, enhancing plasma stability.

Biological Activity and Mechanisms

Table 3: Antimicrobial Activity of Analogous Urea-Triazine Compounds

CompoundMIC (µg/mL) vs S. aureusTarget Enzyme (IC₅₀)
EVT-29945391.2DHFR (18 nM)
Patent Example 2 0.5Penicillin-binding protein (62 nM)

Anticancer Activity

Urea derivatives with triazine cores exhibit kinase inhibitory effects. For instance, analogues inhibit VEGFR-2 with IC₅₀ values of 9–32 nM, suggesting antiangiogenic potential .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual targeting capability (enzyme inhibition + membrane disruption) positions it as a candidate for multidrug-resistant infection therapies . Preclinical studies show 85% survival rates in murine sepsis models at 10 mg/kg doses .

Materials Science

Triazine-urea hybrids serve as crosslinkers in polymer networks, enhancing thermal stability (Tg > 200°C) . Applications in epoxy resins and adhesives are under investigation .

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